molecular formula C13H18N2 B13768765 7-Methyl-N,N-dimethyltryptamine CAS No. 65882-39-5

7-Methyl-N,N-dimethyltryptamine

Katalognummer: B13768765
CAS-Nummer: 65882-39-5
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: PQSFTUCFMWBITK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-N,N-dimethyltryptamine is a synthetic derivative of the naturally occurring compound N,N-dimethyltryptamine It belongs to the class of tryptamines, which are known for their psychoactive properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-N,N-dimethyltryptamine typically involves the methylation of tryptamine derivatives. One common method includes the use of methyl iodide and a base such as sodium hydroxide to facilitate the methylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-N,N-dimethyltryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles such as sodium azide.

Major Products Formed:

    Oxidation: Formation of corresponding indole-3-carboxylic acids.

    Reduction: Formation of reduced tryptamine derivatives.

    Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

7-Methyl-N,N-dimethyltryptamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and potential as a tool for understanding brain function.

    Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.

    Industry: Utilized in the development of novel psychoactive substances for research purposes.

Wirkmechanismus

The mechanism of action of 7-Methyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at various serotonin receptors, including 5-HT2A and 5-HT1A. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethyltryptamine: A naturally occurring compound with similar psychoactive properties.

    5-Methoxy-N,N-dimethyltryptamine: Another synthetic derivative with distinct pharmacological effects.

    Bufotenin: A naturally occurring tryptamine with hallucinogenic properties.

Uniqueness: 7-Methyl-N,N-dimethyltryptamine is unique due to its specific methylation pattern, which may result in different pharmacokinetic and pharmacodynamic properties compared to other tryptamines. This uniqueness makes it a valuable compound for research into the structure-activity relationships of tryptamines.

Eigenschaften

CAS-Nummer

65882-39-5

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

N,N-dimethyl-2-(7-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-10-5-4-6-12-11(7-8-15(2)3)9-14-13(10)12/h4-6,9,14H,7-8H2,1-3H3

InChI-Schlüssel

PQSFTUCFMWBITK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=CN2)CCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.